Synthesis Efficiency: 60.6% Yield in Duff Formylation vs. 82.4% Yield for Non-Fluorinated Analog
The synthesis of 5-chloro-4-fluoro-2-hydroxybenzaldehyde via a Duff formylation reaction on 4-chloro-3-fluorophenol proceeds with a yield of 60.6% . This yield is substantially lower than the 82.4% yield reported for the synthesis of the non-fluorinated analog 5-chloro-2-hydroxybenzaldehyde via direct chlorination of salicylaldehyde [1]. The difference in yield directly reflects the altered reactivity imposed by the 4-fluoro substituent, which deactivates the aromatic ring toward electrophilic formylation. This quantitative data highlights that while the fluorinated derivative is synthetically accessible, its lower yield compared to non-fluorinated analogs necessitates consideration of cost, scalability, and the critical functional advantage provided by the fluorine atom in downstream applications.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 60.6% |
| Comparator Or Baseline | 5-Chloro-2-hydroxybenzaldehyde: 82.4% |
| Quantified Difference | 21.8 percentage points lower yield |
| Conditions | Duff formylation (methanesulfonic acid, hexamethylenetetramine) at 10-100 °C vs. direct chlorination of salicylaldehyde with sulfuryl chloride |
Why This Matters
Procurement decisions for high-value synthetic intermediates must balance yield against the unique electronic properties imparted by fluorine substitution; this data justifies the use of this specific compound in routes where fluorine's electron-withdrawing effects are indispensable despite a lower synthetic yield.
- [1] Hanhong Group. Synthesis of 5-chloro-2-hydroxybenzaldehyde. View Source
